Nikkomycin Lz -

Nikkomycin Lz

Catalog Number: EVT-1584899
CAS Number:
Molecular Formula: C20H25N5O9
Molecular Weight: 479.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nikkomycin Lz is a natural product found in Streptomyces tendae with data available.
Source

Nikkomycins are derived from various species of the genus Streptomyces, particularly Streptomyces tendae and Streptomyces ansochromogenes. The production of nikkomycin Lz involves specific genetic manipulations and fermentation processes to enhance yield and purity. Research has focused on optimizing strains to selectively produce nikkomycin Lz while minimizing the production of other derivatives like nikkomycin X and Z, which complicate purification efforts .

Classification

Nikkomycin Lz belongs to the class of antibiotics known as chitin synthase inhibitors. This classification is significant due to its targeted action against fungal pathogens, making it a candidate for antifungal therapy. The compound is structurally related to other nikkomycins, sharing common features but differing in specific functional groups that influence its biological activity and potency .

Synthesis Analysis

Methods

The synthesis of nikkomycin Lz typically involves fermentation processes using genetically modified strains of Streptomyces. One effective method includes the disruption of specific biosynthetic pathways that lead to the production of unwanted byproducts. For instance, researchers have successfully created strains that selectively produce nikkomycin Z by blocking the imidazolone biosynthetic pathway associated with nikkomycin X. This was achieved through genetic manipulation techniques such as gene disruption and complementation .

Technical Details

The genetic manipulation involves targeting genes responsible for the biosynthesis of competing compounds. For example, disrupting the sanP gene in S. ansochromogenes prevents the synthesis of certain intermediates that lead to unwanted byproducts while allowing for increased yields of nikkomycin Z. This approach has been shown to significantly enhance production levels, with optimized strains yielding up to 800 mg/L of nikkomycin Z under specific fermentation conditions .

Molecular Structure Analysis

Structure

Nikkomycin Lz has a complex molecular structure characterized by a nucleoside core linked to a peptidyl moiety. The precise arrangement of functional groups within this structure is crucial for its biological activity. Structural studies have indicated that modifications at specific positions can alter its efficacy against fungal pathogens.

Data

The molecular formula for nikkomycin Lz is C₁₃H₁₈N₄O₅S, and its molecular weight is approximately 342.37 g/mol. The compound's structure includes a uracil base, which is essential for its interaction with chitin synthases .

Chemical Reactions Analysis

Reactions

Nikkomycin Lz participates in several key chemical reactions relevant to its function as an antibiotic. Primarily, it acts as an inhibitor of chitin synthase enzymes in fungi, leading to the disruption of cell wall synthesis. This inhibition occurs via competitive binding at the enzyme's active site.

Technical Details

In vitro studies have demonstrated that nikkomycin Lz effectively inhibits chitin synthase activity at concentrations that vary depending on the specific fungal strain being tested. For example, minimum inhibitory concentrations (MICs) have been reported at 25 µg/mL against certain Saccharomyces cerevisiae mutants with compromised glucan synthesis, indicating a potent antifungal effect .

Mechanism of Action

Process

The mechanism by which nikkomycin Lz exerts its antifungal effects involves binding to the active site of chitin synthase enzymes, thereby preventing the polymerization of N-acetylglucosamine into chitin. This disruption leads to weakened fungal cell walls and ultimately results in cell lysis.

Data

Research indicates that nikkomycin Lz shows varying levels of effectiveness against different fungal strains, underscoring the importance of understanding its mechanism at a molecular level. Studies have shown that it does not exhibit growth inhibition against all pathogens but is particularly effective against those with compromised cell wall integrity .

Physical and Chemical Properties Analysis

Physical Properties

Nikkomycin Lz is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under various pH conditions, making it suitable for formulation into pharmaceutical preparations.

Chemical Properties

The compound has notable thermal stability but may degrade under extreme conditions such as prolonged exposure to high temperatures or acidic environments. Its solubility profile allows for effective delivery in aqueous formulations, which is advantageous for therapeutic applications .

Applications

Scientific Uses

Nikkomycin Lz has garnered attention for its potential applications in treating fungal infections, particularly those resistant to conventional antifungal agents. Its specificity towards chitin synthases makes it a valuable candidate in antifungal drug development pipelines.

Research continues into optimizing production methods and enhancing efficacy through structural modifications or combination therapies with other antifungal agents. Additionally, ongoing clinical trials are evaluating its safety and effectiveness in various therapeutic contexts .

Biosynthetic Pathways and Genetic Engineering of Nikkomycin Z

Gene Cluster Organization in Streptomyces Species

The nikkomycin biosynthetic gene cluster spans approximately 35 kb in the chromosome of Streptomyces ansochromogenes and is organized into three transcriptional units. Genetic analyses have identified sanG and sanX as boundary genes essential for nikkomycin biosynthesis, with deletion studies confirming that sequences upstream of sanG or downstream of sanX do not affect production [2] [3]. The cluster encompasses over 20 genes encoding multifunctional enzymes responsible for precursor synthesis, structural modification, regulation, and resistance. Core structural genes include those encoding the L-lysine 2-aminotransferase (sanL), which catalyzes the initial step in the peptidyl moiety biosynthesis, and nucleoside biosynthesis enzymes (sanO, sanQ, sanP, sanX) [1] [4].

Table 1: Core Genes in the Nikkomycin Biosynthetic Cluster

GeneFunctionPhenotype of Disruption
sanLL-lysine 2-aminotransferaseAbolishes all nikkomycin production [1]
sanPImidazolone biosynthesisEliminates nikkomycin X; retains nikkomycin Z [3]
sanO/sanQNucleoside modificationBlocks nikkomycin X pathway [3]
sanGPutative regulatory roleBoundary gene; essential for biosynthesis [2]
sanXNucleoside activationBoundary gene; essential for biosynthesis [2]

Enzymatic Mechanisms in Nucleoside and Peptidyl Moiety Synthesis

Nikkomycin Z biosynthesis involves two parallel pathways for its nucleoside (nikkomycin Cz) and peptidyl (nikkomycin D) moieties. The nucleoside moiety originates from uridine monophosphate (UMP), which undergoes stepwise oxidation and transamination to form the 5-aminohexuronic acid scaffold. Biochemical studies confirm that UMP is the direct precursor, with salvage pathway enzymes efficiently converting uracil or uridine to UMP [3]. The peptidyl moiety (4-(4′-hydroxy-2′-pyridinyl)-homothreonine, HPHT) derives from L-lysine through a piperideine-2-carboxylate (P2C) intermediate. The enzyme SanL catalyzes the initial transamination of L-lysine to P2C, which is subsequently oxidized to picolinic acid by a monomeric sarcosine oxidase. A picolinate-CoA ligase then activates picolinic acid for condensation with homothreonine [1] [4] [10].

Role of sanP, sanO, and sanQ in Imidazolone Biosynthesis Blockade

The sanP, sanO, and sanQ genes encode enzymes specifically involved in the imidazolone biosynthesis pathway unique to nikkomycin X. SanP, homologous to NikP2 in S. tendae (95% identity), activates β-hydroxyhistidine and transfers it to the imidazolone ring formation pathway [3] [7]. Targeted disruption of sanP in S. ansochromogenes TH322 completely abolishes nikkomycin X production while maintaining nikkomycin Z yields at 300 mg/L – comparable to the parent strain [3]. Complementation with sanP restores nikkomycin X synthesis, confirming its non-polar effect. Similarly, inactivation of sanO or sanQ (encoding cytochrome P450 hydroxylase and flavin-dependent monooxygenase, respectively) selectively blocks nikkomycin X formation by preventing modifications to the nucleoside moiety [3] [9]. This genetic blockade enables the development of dedicated nikkomycin Z-producing strains, eliminating the need for chromatographic separation of structurally similar isomers.

Table 2: Production Shift in Genetically Engineered Strains

StrainModificationNikkomycin X (mg/L)Nikkomycin Z (mg/L)
TH322 (WT)None195300
sanPDMsanP disruption0300
sanPDM + 2g/L uracilPrecursor feeding0800

Combinatorial Biosynthesis for Hybrid Antibiotic Development

Combinatorial biosynthesis strategies have enabled the generation of novel nikkomycin derivatives with enhanced pharmaceutical properties. Mutasynthesis approaches involve inactivating key biosynthetic genes (e.g., sanL) and feeding alternative precursors to the mutant strain. When S. ansochromogenes ΔsanL was supplemented with nicotinic acid, it produced two novel analogs: nikkomycin Px (84 mg/L) and Pz (122 mg/L). Structural characterization via NMR and ESI-MS confirmed Pz contains a 4-(3′-pyridinyl)-homothreonine moiety instead of the native 4-(4′-hydroxy-2′-pyridinyl) group [1] [4]. These analogs exhibit antifungal activities comparable to nikkomycin X/Z against Candida albicans and Alternaria longipes but demonstrate superior stability across varying pH and temperature conditions [4] [9].

Red/ET recombineering technology has facilitated the reconstruction of the entire 35 kb nikkomycin cluster into integrative plasmids (e.g., pNIK). Introduction of this plasmid into S. ansochromogenes 7100 created strain DNik, which produced 880 mg/L nikkomycin X (4-fold increase) and 210 mg/L nikkomycin Z (1.8-fold increase) due to gene dosage effects [2]. The exconjugants maintained genetic stability over five generations without antibiotic selection, demonstrating the robustness of this approach for yield enhancement. Such combinatorial strategies highlight the potential for generating hybrid antibiotics with tailored bioactivities by engineering substrate flexibility in key biosynthetic enzymes [2] [9].

Properties

Product Name

Nikkomycin Lz

IUPAC Name

2-[(2-amino-4-hydroxy-3-methyl-4-pyridin-2-ylbutanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

Molecular Formula

C20H25N5O9

Molecular Weight

479.4 g/mol

InChI

InChI=1S/C20H25N5O9/c1-8(13(27)9-4-2-3-6-22-9)11(21)17(30)24-12(19(31)32)16-14(28)15(29)18(34-16)25-7-5-10(26)23-20(25)33/h2-8,11-16,18,27-29H,21H2,1H3,(H,24,30)(H,31,32)(H,23,26,33)

InChI Key

HYBLVRJOBLCCCY-UHFFFAOYSA-N

Synonyms

nikkomycin L(z)
nikkomycin Lz

Canonical SMILES

CC(C(C1=CC=CC=N1)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N

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